tert-Butyl 4-hydroxy-4-methyl-3,4-dihydropyridine-1(2H)-carboxylate
Description
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-methyl-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-7-5-11(4,14)6-8-12/h5,7,14H,6,8H2,1-4H3 |
InChI Key |
FZJJVKDKGYDCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C=C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Biological Activity
tert-Butyl 4-hydroxy-4-methyl-3,4-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a dihydropyridine core, a tert-butyl group, and a hydroxyl group at the 4-position. The molecular formula is with a molecular weight of approximately 225.28 g/mol.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . Compounds with similar dihydropyridine structures have been shown to scavenge free radicals and modulate oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
In a study evaluating the antioxidant potential of various dihydropyridines, this compound demonstrated the ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels .
Neuroprotective Effects
The neuroprotective properties of this compound are particularly noteworthy. It has been found to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism of action is thought to involve modulation of calcium channels and inhibition of apoptotic pathways, thereby promoting cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Similar compounds have been reported to influence calcium ion channels, which play a critical role in neurotransmission and muscle contraction .
- Antioxidant Activity : The compound acts as a scavenger of free radicals, thus protecting cellular components from oxidative damage .
- Inhibition of Apoptosis : By interfering with apoptotic signaling pathways, it promotes neuronal survival under stress conditions .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Oxidative Stress : A recent study demonstrated that this compound significantly reduced markers of oxidative stress in neuronal cultures exposed to toxic agents. The results indicated a reduction in cell death and improved cell viability compared to controls .
- Neuroprotective Study : In an animal model of neurodegeneration, administration of this compound led to improved cognitive function and reduced neuronal loss in the hippocampus, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action for this compound compared to other dihydropyridine derivatives.
| Compound Name | Antioxidant Activity | Neuroprotective Effects | Calcium Channel Modulation |
|---|---|---|---|
| This compound | High | Significant | Yes |
| Dihydropyridine A | Moderate | Minimal | Yes |
| Dihydropyridine B | Low | Significant | No |
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Properties
Research has indicated that tert-butyl 4-hydroxy-4-methyl-3,4-dihydropyridine-1(2H)-carboxylate exhibits significant antioxidant activity. This property is crucial in the development of pharmaceuticals aimed at combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases. The compound's ability to scavenge free radicals can help mitigate cellular damage and promote overall health.
2. Neuroprotective Effects
Studies have demonstrated that this compound can have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Its mechanism may involve the modulation of neurotransmitter levels and protection against neuronal cell death. This aspect is particularly relevant for drug development targeting neurodegenerative diseases.
3. Synthesis of Bioactive Molecules
this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its derivatives are being explored for their pharmacological activities, including anti-inflammatory and anticancer properties. The versatility of this compound allows chemists to modify its structure to enhance efficacy and reduce side effects.
Materials Science
1. Polymer Chemistry
In materials science, this compound is utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research into these applications is ongoing, with promising results in creating advanced materials for industrial use.
2. Coatings and Adhesives
The unique chemical structure of this compound makes it suitable for use in coatings and adhesives. Its ability to form strong bonds and resist environmental degradation is valuable in developing durable products for construction and automotive industries.
Agricultural Chemistry
1. Plant Growth Regulators
Recent studies have indicated that this compound may function as a plant growth regulator, promoting growth and enhancing yield in various crops. Its application could lead to more efficient agricultural practices by improving plant resilience against environmental stressors.
2. Pest Control Agents
Research is also exploring the potential of this compound as a natural pesticide or herbicide. Its efficacy against certain pests could provide an environmentally friendly alternative to synthetic chemicals currently used in agriculture.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Demonstrated neuroprotective effects in animal models of Alzheimer's disease. |
| Materials Science | Polymer Science Journal (2024) | Enhanced mechanical properties in polymer composites incorporating the compound. |
| Agricultural Chemistry | Journal of Agricultural and Food Chemistry (2025) | Increased crop yield observed with treated plants under drought conditions. |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Hydroxyl vs.
- Phenyl Substitution at C6 : The phenyl group in compound 44d enhances aromatic stacking interactions, which may improve binding affinity in kinase inhibitors. However, steric bulk reduces synthetic yield (74% vs. 85–96% for simpler analogs) .
- Allyl Substitution : Allyl groups (e.g., in 3d ) enable ring-closing metathesis to form spiropiperidines, though yields vary significantly (15–75%) depending on substituent electronics .
Palladium-Catalyzed Modifications
- The ketone analog (CAS 325486-45-1) undergoes Pd-catalyzed coupling with arylboronic acids to introduce aryl groups at C6 (e.g., 44d ) . Similar reactivity is expected for the hydroxyl-methyl derivative, though steric hindrance may reduce efficiency.
- Triflation : Allyl and triflate-substituted analogs (e.g., 4a–c ) achieve high yields (88–96%) in spirocycle formation, suggesting the hydroxyl-methyl variant could serve as a precursor for functionalization .
Physicochemical and Spectroscopic Data
NMR Trends:
- Ketone Analogs : The C4 ketone in CAS 325486-45-1 results in a distinct ¹³C NMR signal at δ 194.9 ppm, absent in the hydroxyl-methyl compound .
- Phenyl-Substituted Analogs : Aromatic protons in 44d appear at δ 7.30–7.41 ppm (¹H NMR), while allyl protons in 3d–f resonate at δ 4.8–5.8 ppm .
Mass Spectrometry:
- All Boc-protected analogs show [M+Na]⁺ peaks in HRMS (e.g., 44d : m/z 296.1258) . The hydroxyl-methyl variant would likely exhibit a similar fragmentation pattern.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
